molecular formula C15H13BrN2 B2454308 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile CAS No. 331461-91-7

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile

Cat. No.: B2454308
CAS No.: 331461-91-7
M. Wt: 301.187
InChI Key: CXKQZVMOLDHJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile is an organic compound with the molecular formula C15H13BrN2 It is a derivative of benzenecarbonitrile, featuring a bromo and methyl-substituted aniline group

Scientific Research Applications

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile typically involves the reaction of 4-bromo-3-methylaniline with benzenecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenecarbonitrile derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile involves its interaction with specific molecular targets. The bromo and methyl groups can influence the compound’s binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylaniline: A precursor in the synthesis of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile.

    Benzonitrile: The parent compound, which lacks the bromo and methyl substitutions.

    4-Bromo-N-methylaniline: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[(4-bromo-3-methylanilino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c1-11-8-14(6-7-15(11)16)18-10-13-4-2-12(9-17)3-5-13/h2-8,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKQZVMOLDHJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.